molecular formula C10H17NO2 B3224502 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one CAS No. 123319-03-9

2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one

Cat. No. B3224502
CAS RN: 123319-03-9
M. Wt: 183.25 g/mol
InChI Key: OODDNJQTVFMGCF-UHFFFAOYSA-N
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Description

2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one is a chemical compound with the molecular formula C10H17NO2 . It has a molecular weight of 183.25 . The compound is typically stored at -10°C and is in the form of an oil .


Synthesis Analysis

The compound was synthesized as part of a series of 1-oxa-8-azaspiro[4.5]decanes . The design incorporated the tetrahydrofuran ring moiety of muscarone into an 8-azaspiro[4.5]decane skeleton . Systematic modifications were conducted, and a number of compounds, including the 2-ethyl analogue (18), 3-methylene analogue (29), 3-dithioketal analogues (26, 28), and 3-oxime analogue (37) were found .


Molecular Structure Analysis

The molecular structure of 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one contains a total of 31 bonds . These include 14 non-H bonds, 1 multiple bond, 1 double bond, 1 five-membered ring, 1 six-membered ring, 1 ketone (aliphatic), 1 tertiary amine (aliphatic), and 1 ether .


Chemical Reactions Analysis

The compound was assessed as M1 muscarinic agonists for the symptomatic treatment of dementia of Alzheimer’s type . It was tested for central muscarinic M1 and M2 receptor affinity and in vivo muscarinic activities .


Physical And Chemical Properties Analysis

The physical form of 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one is oil . The compound is stored at a temperature of -10°C .

Scientific Research Applications

Muscarinic Receptor Agonism and Cognitive Enhancement

2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one has been studied for its potential as a muscarinic agonist, with implications for treating cognitive disorders. Research demonstrates that derivatives of this compound exhibit high affinities for both M1 and M2 muscarinic receptors. Specifically, one derivative showed notable antiamnesic activity and induced hypothermia in animal models, suggesting partial agonistic activity for M1 muscarinic receptors. These findings indicate potential applications in enhancing cognitive functions and treating memory-related disorders (Tsukamoto et al., 1995).

Immunomodulatory Effects

The compound's derivatives have been explored for their immunomodulatory effects. Notably, an azaspirane derivative demonstrated therapeutic activity in rat models of autoimmune disease, potentially through the induction of non-specific suppressor cells. This suggests possible applications in managing autoimmune conditions and enhancing immune regulation (Badger et al., 1990).

Radioligand Potential for Imaging

In the context of neuroimaging, new derivatives of 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one have been synthesized and evaluated as candidate radioligands for sigma-1 receptors. This research highlights the potential of these compounds in developing imaging agents for neuroreceptor mapping, which could have significant implications for diagnosing and studying neurological disorders (Tian et al., 2020).

Anticonvulsant Properties

The structural analogs of 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one have been investigated for their anticonvulsant activities. The findings from these studies reveal that certain derivatives are effective in animal models of epilepsy, offering insights into the development of new antiepileptic drugs. This opens up avenues for therapeutic applications in epilepsy management (Kamiński et al., 2014).

Soluble Epoxide Hydrolase Inhibition

Research into 1-oxa-4,9-diazaspiro[5.5]undecane-based derivatives, which share a structural motif with 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one, has identified potent inhibitors of soluble epoxide hydrolase (sEH). These inhibitors show promise as orally active agents for treating chronic kidney diseases, highlighting the potential therapeutic applications of compounds within this chemical class (Kato et al., 2014).

Mechanism of Action

The compound exhibited potent muscarinic activities in vitro and in vivo with no selectivity . Only two compounds, 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one (18) and 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane (29), stimulated phosphoinositide hydrolysis in rat hippocampal slices, indicating partial agonistic activity for M1 muscarinic receptors .

Safety and Hazards

For safety information and potential hazards, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Future Directions

Based on the in vivo selectivity, (-)-29 was selected for clinical studies . The absolute configuration of (-)-29 was determined by X-ray crystal structure analysis to be S, being the same as that of muscarone . Further studies may focus on the development of these compounds for the treatment of Alzheimer’s disease.

properties

IUPAC Name

2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-8-9(12)7-10(13-8)3-5-11(2)6-4-10/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OODDNJQTVFMGCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)CC2(O1)CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one

Synthesis routes and methods I

Procedure details

Ethyl 2,8-dimethyl-3-oxo-1-oxa-8-azaspiro[4,5]decane-4-carboxylate (3.08 g) was dissolved in 50 ml of 1N-HCl, and the solution was heated under reflux for eight hours. The reaction mixture was allowed to cool to room temperature, then cooled in an ice-water bath, and basified by addition of 20% aqueous solution of caustic soda. This alkaline solution was extracted thrice with about 80 ml of chloroform, and the combined extract was washed with saturated aqueous solution of sodium chloride and dried over anhydrous magnesium sulfate. Distilling off the solvent under reduced pressure from the dried solution left 2 g of yellow residue, which was purified by silica gel column chromatography by using, as eluent, a mixed solvent of chloroform/methanol (20:1 by volume), giving 1.8 g of 2,8-dimethyl-1-oxa-8-azaspiro[4,5]decan-3-one as oil. It was dissolved in ether, and ethanolic hydrogen chloride was added, thus giving its hydrochloride as crystals.
Name
Ethyl 2,8-dimethyl-3-oxo-1-oxa-8-azaspiro[4,5]decane-4-carboxylate
Quantity
3.08 g
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reactant
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aqueous solution
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Synthesis routes and methods II

Procedure details

Ethyl 2,8-dimethyl-3-oxo-1-oxa-8-azaspiro[4,5]decane-4-carboxylate (3.08 g) was dissolved in 50 ml of 1N--HCl, and the solution was heated under reflux for eight hours. The reaction mixture was allowed to cool to room temperature, then cooled in an ice-water bath, and basified by addition of 20% aqueous solution of caustic soda. This alkaline solution was extracted thrice with about 80 ml of chloroform, and the combined extract was washed with saturated aqueous solution of sodium chloride and dried over anhydrous magnesium sulfate. Distilling off the solvent under reduced pressure from the dried solution left 2 g of yellow residue, which was purified by silica gel column chromatography by using, as eluent, a mixed solvent of chloroform/methanol (20:1 by volume), giving 1.8 g of 2,8-dimethyl-1-oxa-8-azaspiro[4,5]decan-3-one as oil. It was dissolved in ether, and ethanolic hydrogen chloride was added, thus giving its hydrochloride as crystals.
Name
Ethyl 2,8-dimethyl-3-oxo-1-oxa-8-azaspiro[4,5]decane-4-carboxylate
Quantity
3.08 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.